molecular formula C8H6O3 B1662008 6-hydroxybenzofuran-3(2H)-one CAS No. 6272-26-0

6-hydroxybenzofuran-3(2H)-one

Numéro de catalogue: B1662008
Numéro CAS: 6272-26-0
Poids moléculaire: 150.13 g/mol
Clé InChI: GBDMODVZBPFQKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-hydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-methoxyphenol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and demethylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, filtration, and concentration under reduced pressure to isolate the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

6-hydroxybenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of reactive oxygen species production in macrophages. The compound may also interact with enzymes and receptors involved in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anti-inflammatory properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anticancer activity.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Known for its antimicrobial properties.

Uniqueness

6-hydroxybenzofuran-3(2H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo.

Propriétés

IUPAC Name

6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDMODVZBPFQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284479
Record name 6-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-26-0
Record name 6-Hydroxy-2H-benzofuran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6272-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-26-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-3-coumaranone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chloroacetyl chloride (28.25 g) was added dropwise over 1.5 hours to a stirred mixture of resorcinol (Aldrich Chemical Company) (22 g), aluminum chloride (33.3 g) and nitrobenzene (250 cc), the temperature being kept at 50°-55° C. during the chloroacetyl chloride addition and for an additional 15 minutes thereafter. The solution was then cooled and poured into an excess of ice and dilute hydrochloric acid. The organic layer was retained and extracted with aqueous sodium hydroxide (300 ml, 1M). The alkaline extract was acidified with concentrated hydrochloric acid and filtered to give 6-hydroxycoumaran-3-one, m.p.--238°-240° C.
Quantity
28.25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of resorcinol (16.0 kg, 145 moles), chloroacetonitrile (13.2 kg, 175 moles) and ethyl acetate (193 kg, 214 L)under nitrogen was added zinc chloride (11.0 kg, 80.8 moles) and the mixture cooled to 5° C. Hydrogen chloride gas (31.2 kg, 855 moles) was bubbled in at such a rate that the internal temperature did not exceed 30° C. The thick slurry was stirred for an additional 2 hours and the solvent removed by vacuum distillation. Water (80 L) was added and the residual ethyl acetate removed by vacuum distillation. The mixture was heated to 60° C. and stirred for 1 hour. The temperature was cooled to 20° C. and then t-butyl methyl ether (146 L, 113 kg) was added and the mixture stirred for 15 minutes. The aqueous layer was separated and the organic layer washed with water (50 L). The layers were separated and the organic layer removed by vacuum distillation. 95% Ethanol (50 L) was added and the distillation continued until all of the t-butyl methyl ether had been removed. Then 95% ethanol (220 L) was added followed by the addition of sodium acetate (21.8 kg, 266 moles) and the mixture heated to reflux for 1 hour. Additional sodium acetate (3.54 kg, 43.2 moles) was added and the mixture refluxed for an additional 1 hour. The mixture was cooled to 5° C. and the solid collected by centrifugation. This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L). The material was dried at 40° C. under vacuum to afford the desired product (16.5 kg, 75%) which was used without any further purification.
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
catalyst
Reaction Step One
Quantity
214 L
Type
solvent
Reaction Step One
Quantity
31.2 kg
Type
reactant
Reaction Step Two
Quantity
21.8 kg
Type
reactant
Reaction Step Three
Quantity
3.54 kg
Type
reactant
Reaction Step Four
Yield
75%

Synthesis routes and methods III

Procedure details

Hydrogen chloride gas was blown into a mixture of 150 g (1.36 moles) of resorcinol, 800 ml of dry ether, 100 g (1.32 moles) of chloroacetonitrile and 100 g (0.73 mole) of zinc chloride for about 2 hours. Crystals which precipitated were obtained by decantation. The crystals were washed with ether and 1500 ml of water was added. The mixture was refluxed for 1 hour and then cooled. The crystals were collected by filtration. Potassium acetate (130 g; 1.33 moles) and 850 ml of ethanol were added to the crystals, and the mixture was refluxed for 30 minutes. After cooling, 1500 ml of water was added, and the crystals were collected by filtration to give 107 g of the desired product (yield 54%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Potassium acetate
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxybenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-hydroxybenzofuran-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-hydroxybenzofuran-3(2H)-one
Reactant of Route 4
6-hydroxybenzofuran-3(2H)-one
Reactant of Route 5
6-hydroxybenzofuran-3(2H)-one
Reactant of Route 6
6-hydroxybenzofuran-3(2H)-one
Customer
Q & A

Q1: What is the significance of 6-hydroxybenzofuran-3(2H)-one in drug discovery?

A1: this compound, also known as 6-hydroxy aurone, represents a core structure found in a family of natural and synthetic compounds called aurones. These molecules have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties []. This makes them attractive starting points for developing new therapeutic agents.

Q2: How do aurones, derived from this compound, exert their anticancer effects?

A2: Research indicates that certain aurone derivatives act as Hsp90 inhibitors []. Hsp90 (Heat shock protein 90) is a chaperone protein essential for the stability and function of various proteins that drive cancer cell growth and survival. By inhibiting Hsp90, these aurones disrupt the function of these client proteins, leading to potential anticancer effects.

Q3: Are there specific structural features of aurones that influence their biological activity?

A3: Yes, the position and nature of substituents on the aurone scaffold significantly impact their biological activity and potency []. For instance, studies have shown that introducing specific groups at the 2-position of the this compound core can enhance antitumor activity []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing aurone derivatives for desired pharmacological properties.

Q4: Can you provide an example of a successful synthesis and application of a this compound derivative with biological activity?

A4: Researchers successfully synthesized coryaurone A, a natural aurone, starting from this compound []. This synthetic coryaurone A, along with several analogues, displayed promising cytotoxicity against leukemia (HL-60) and colon cancer (SW480) cell lines []. This demonstrates the potential of utilizing this compound as a scaffold for developing new anticancer agents.

Q5: Beyond anticancer activity, what other therapeutic areas have been explored with this compound derivatives?

A5: Aurones have shown potential as anti-inflammatory and anti-obesity agents []. Specifically, novel dispiroheterocycles, synthesized through a green chemistry approach using this compound, exhibited differential effects on key enzymes involved in inflammation and obesity, namely trypsin, amylase, and lipase []. These findings suggest that aurones hold promise for treating metabolic disorders and inflammation-related diseases.

Q6: Have computational methods been utilized in the study of this compound derivatives?

A6: Yes, molecular docking studies have been employed to investigate the interactions between this compound derivatives and their potential biological targets. For example, researchers used molecular docking to assess the potential of various aurones, including those derived from this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication []. This demonstrates the utility of computational methods in guiding the development of novel aurone-based therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.